

In-Depth Technical Guide to N,NDimethylsulfamide-d6: Chemical Properties and Structure

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties and structural information of **N,N-Dimethylsulfamide-d6**. The content herein is curated for researchers, scientists, and professionals in drug development who utilize isotopically labeled compounds in their analytical methodologies.

Core Chemical and Physical Properties

N,N-Dimethylsulfamide-d6 is the deuterated analog of N,N-Dimethylsulfamide. The substitution of hydrogen atoms with deuterium atoms on the methyl groups results in a higher molecular weight, making it an ideal internal standard for mass spectrometry-based quantification assays. Its physical and chemical properties are summarized in the table below.



Property	Value	Source
Molecular Formula	C2H2D6N2O2S	[1]
Molecular Weight	130.20 g/mol	[2]
CAS Number	1189689-95-9	[1]
Melting Point	89-91°C	[3]
Boiling Point	No experimental data available	
Density	No experimental data available	
Solubility	Slightly soluble in Acetone, DMSO, and Methanol	[3]
XLogP3	-1.2	[4]

Chemical Structure

The chemical structure of **N,N-Dimethylsulfamide-d6** is characterized by a central sulfur atom double-bonded to two oxygen atoms and single-bonded to two nitrogen atoms. One nitrogen atom is part of a primary amine group, while the other is bonded to two trideuterated methyl groups.

IUPAC Name: [methyl(sulfamoyl)amino]methane-d6

SMILES: C([2H])([2H])([2H])N(S(=O)(=O)N)C([2H])([2H])([2H])

InChI: InChI=1S/C2H8N2O2S/c1-4(2)7(3,5)6/h1-2H3,(H2,3,5,6)/i1D3,2D3

The following diagram illustrates the 2D chemical structure of N,N-Dimethylsulfamide-d6.

2D Structure of N,N-Dimethylsulfamide-d6

Experimental Protocols

While a specific, detailed synthesis protocol for **N,N-Dimethylsulfamide-d6** is not readily available in the public domain, it is commonly used as an internal standard in analytical methods. Below is a representative experimental protocol for the quantification of an analyte in



water samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with **N,N-Dimethylsulfamide-d6** as an internal standard. This protocol is adapted from a method for a related compound.

Objective: To accurately quantify the concentration of a target analyte in water samples.

Materials and Reagents:

- Target analyte standard
- N,N-Dimethylsulfamide-d6 (internal standard)
- LC-MS grade methanol, acetonitrile, water, and formic acid
- Solid-Phase Extraction (SPE) cartridges
- Standard laboratory glassware and equipment

Standard Preparation:

- Prepare a stock solution of the target analyte in methanol (e.g., 1 mg/mL).
- Create a series of working standard solutions by serial dilution of the stock solution in a mixture of water and methanol to construct a calibration curve.
- Prepare a stock solution of N,N-Dimethylsulfamide-d6 in methanol.
- Dilute the internal standard stock solution to a suitable working concentration for spiking into samples and standards.

Sample Preparation (using Solid-Phase Extraction):

- Condition the SPE cartridge according to the manufacturer's instructions.
- Load a known volume of the water sample onto the SPE cartridge.
- Wash the cartridge with a weak solvent to remove interferences.



- Elute the target analyte and the internal standard from the cartridge with a strong organic solvent.
- Evaporate the eluate to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in a known volume of the initial mobile phase.

LC-MS/MS Analysis:

- Liquid Chromatography (LC):
 - Column: A suitable C18 reversed-phase column.
 - Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
 - Flow Rate: A typical flow rate for the column dimensions.
 - Injection Volume: A fixed volume for all standards and samples.
- Tandem Mass Spectrometry (MS/MS):
 - Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode, depending on the analyte.
 - Detection Mode: Multiple Reaction Monitoring (MRM).
 - MRM Transitions: Monitor at least two specific precursor-to-product ion transitions for both the target analyte and N,N-Dimethylsulfamide-d6.

Data Analysis:

- Construct a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte in the standards.
- Determine the concentration of the analyte in the samples by interpolating their peak area ratios on the calibration curve.



The following diagram illustrates the general workflow for this analytical method.



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LC-MS/MS Analytical Workflow

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